molecular formula C26H30N4O4 B1148136 AZ10419369 CAS No. 442548-93-8

AZ10419369

Cat. No.: B1148136
CAS No.: 442548-93-8
M. Wt: 462.5 g/mol
InChI Key: JKPWOPNZKYPRPZ-UHFFFAOYSA-N
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Description

AZ10419369 is a selective radioligand for the 5-HT1B receptor, primarily used in positron emission tomography (PET) imaging to study serotonin dynamics in vivo. It is labeled with carbon-11 ([11C]) and demonstrates high specificity for 5-HT1B receptors, enabling quantification of receptor availability and sensitivity to changes in extracellular serotonin (5-HT) concentrations . Its development addressed the need for a reliable PET tracer to investigate 5-HT1B receptor function in neuropsychiatric disorders, including depression, migraines, and Parkinson’s disease . Key pharmacokinetic parameters include an injected radioactivity of 382 ± 63 MBq, specific radioactivity of 330 ± 183 GBq/μmol, and an injected mass of 0.82 ± 0.78 μg in human studies .

Properties

CAS No.

442548-93-8

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H30N4O4/c1-18-3-8-21(30-11-9-28(2)10-12-30)25-24(18)22(31)17-23(34-25)26(32)27-19-4-6-20(7-5-19)29-13-15-33-16-14-29/h3-8,17H,9-16H2,1-2H3,(H,27,32)

InChI Key

JKPWOPNZKYPRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=C(OC2=C(C=C1)N3CCN(CC3)C)C(=O)NC4=CC=C(C=C4)N5CCOCC5

Purity

> 95%

Synonyms

5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholinophenyl)-4-oxo-4H-chromene-2-carboxamide

Origin of Product

United States

Preparation Methods

Radiosynthesis Using [11C]Methyl Triflate

The radiolabeling of this compound begins with the desmethyl precursor compound, 8-(1-piperazinyl)-5-methylchrom-2-en-4-one-2-(4-morpholinophenyl) carboxamide , which is subjected to N-methylation using [11C]methyl triflate. This reaction is conducted under anhydrous conditions in acetonitrile, with triethylamine (TEA) serving as a base to facilitate the methylation process. The reaction typically proceeds at ambient temperature for 2–5 minutes, achieving radiochemical yields of 60–80%.

Key reaction parameters include:

  • Precursor concentration : 1–2 mg/mL in acetonitrile

  • Methylation agent : [11C]methyl triflate (generated from [11C]methane via gas-phase iodination)

  • Reaction time : <5 minutes to minimize radiolysis

The product, [11C]this compound, is isolated via semi-preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of ethanol:water (70:30, v/v) with 0.1% trifluoroacetic acid (TFA).

Radiochemical Purification and Analysis

Chromatographic Purification

Post-synthesis purification of [11C]this compound employs a dual-column system:

  • Trapping column : Oasis HLB cartridge to concentrate the crude product

  • Semi-preparative HPLC : XBridge C18 column (5 µm, 10 × 250 mm) with ethanol:water (70:30, 0.1% TFA) at 4 mL/min

This process achieves radiochemical purity >99%, with total synthesis time under 40 minutes from end-of-bombardment.

Analytical Characterization

Quality assessment of the final product includes:

  • Radio-HPLC : Symmetry C18 column (3.5 µm, 3.0 × 150 mm), acetonitrile:20 mM ammonium formate (pH 4.5) (60:40) at 0.5 mL/min

  • Mass spectrometry : ESI-MS confirms molecular ion at m/z 451.2 [M+H]+ for the unlabeled compound

  • UV detection : 254 nm for quantifying carrier content

Quality Control and Validation

Specific Radioactivity and Stability

Batch-specific parameters for [11C]this compound include:

ParameterRangeSource
Specific radioactivity3,680–21,768 Ci/µmol
Injected mass0.18–1.03 µg
Radiochemical purity>99%
Stability (4°C)>90% intact at 90 min

Residual Solvent and Sterility Testing

Compliance with USP <823> guidelines requires:

  • Acetonitrile residues : <0.04% (v/v) via gas chromatography

  • Bacterial endotoxins : <175 EU/dose (Limulus amebocyte lysate assay)

  • Sterility : 14-day incubation in thioglycollate medium

Challenges in Radiosynthesis Optimization

Isotope Dilution Effects

The use of high-specific-activity [11C]methyl triflate is critical to minimize carrier-added product. Studies demonstrate that precursor concentrations >2 mg/mL lead to undesirable isotope dilution, reducing specific radioactivity by 30–40%.

Diastereomer Separation

Early synthetic routes produced a mixture of ( R )- and ( S )-diastereomers, requiring elaborate chromatographic separation using methanol gradients in dichloromethane. Modern protocols employ chiral auxiliaries during precursor synthesis to enforce stereochemical control, eliminating this bottleneck.

Applications in PET Imaging

Validation studies in non-human primates and humans confirm that [11C]this compound exhibits:

  • High brain uptake : 3–4% injected dose at 7.5 minutes post-injection

  • Specific binding : >80% displaceable by 5-HT1B antagonist AR-A000002

  • Kinetic profile : Reversible binding with k<sub>on</sub> = 0.12 min<sup>−1</sup>, k<sub>off</sub> = 0.03 min<sup>−1</sup>

Chemical Reactions Analysis

Types of Reactions

AZ10419369 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Neuroimaging Studies

AZ10419369 has been utilized in several PET studies to assess receptor occupancy and the effects of serotonergic drugs. For instance:

  • Binding Studies : In a study involving non-human primates, [^11C]this compound was administered to measure 5-HT1B receptor occupancy and its correlation with cerebral blood volume changes. The results indicated a dose-dependent response related to receptor occupancy, highlighting the compound's utility in understanding serotonin dynamics in the brain .
  • Comparison with Other Ligands : Research has shown that [^11C]this compound exhibits high binding affinity in key brain regions associated with the 5-HT1B receptor, such as the striatum and substantia nigra. This has been corroborated by autoradiography studies .

2. Pharmacological Research

This compound has been instrumental in exploring the pharmacodynamics of serotonergic agents:

  • Evaluating Drug Effects : In studies examining the impact of serotonin concentration enhancers like fenfluramine and escitalopram, this compound binding was sensitive to changes in serotonin levels. For example, significant reductions in binding potential were observed following administration of these drugs, suggesting its effectiveness as a biomarker for serotonergic activity .
  • Clinical Implications : Clinical studies have demonstrated that alterations in [^11C]this compound binding correlate with treatment responses in major depressive disorder (MDD) patients receiving selective serotonin reuptake inhibitors (SSRIs). Changes in binding were statistically significant and associated with improvements on depression rating scales .

Case Studies

StudyObjectiveFindings
Belliveau et al. (1991) Investigate hemodynamic responses related to 5-HT1B receptor occupancyDose-dependent hemodynamic response correlated with receptor occupancy
Pierson et al. (2008) Characterize [^11C]this compound as a PET radioligandHigh affinity for 5-HT1B receptors; effective for visualizing receptor distribution
Finnema et al. (2010) Assess quantitative analysis of receptor bindingEstablished this compound as a reliable tool for measuring 5-HT1B receptor occupancy
Maier et al. (2009) Evaluate pharmacological actions of this compoundConfirmed high selectivity and potency at 5-HT1B receptors across species

Mechanism of Action

AZ10419369 exerts its effects by selectively binding to the 5-HT1B receptor, a subtype of serotonin receptor. This binding is highly specific and allows for the visualization of 5-HT1B receptor distribution in the brain using PET imaging. The compound’s binding to the receptor is sensitive to changes in endogenous serotonin concentrations, making it a valuable tool for studying the serotonin system’s dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Binding Affinity and Selectivity

AZ10419369 is distinguished from other serotonergic radioligands by its exclusive 5-HT1B receptor targeting. For example:

  • [11C]MADAM : A 5-HTT (serotonin transporter) ligand used in tandem with this compound to study correlations between 5-HTT and 5-HT1B receptor densities. While [11C]MADAM targets presynaptic serotonin transporters, this compound focuses on postsynaptic 5-HT1B receptors, enabling complementary insights into serotonergic pathways .
  • [11C]Cimbi-36: A 5-HT2A receptor agonist.
  • [11C]P943: Another 5-HT1B radioligand. Both [11C]P943 and this compound exhibit sensitivity to acute serotonin release (e.g., via fenfluramine), but this compound has been more extensively validated in translational studies involving non-human primates (NHPs) and humans .

Pharmacological Sensitivity

This compound demonstrates robust sensitivity to pharmacological challenges:

  • Comparatively, [11C]P943 shows a 9–30% BPND reduction after high-dose citalopram, suggesting this compound’s superior dynamic range .
  • Antidepressants : Vortioxetine, a multimodal antidepressant, reduces this compound binding by 20–40% in cortical and subcortical regions at clinical doses, indicating direct 5-HT1B receptor occupancy. In contrast, SSRIs like citalopram show minimal effects except in the dorsal raphe nucleus .

Species-Specific Variability

This compound’s brain uptake is species-dependent.

Key Data Tables

Table 1: Comparative BPND Reductions After Pharmacological Challenges

Compound Target Challenge BPND Reduction Region Reference
[11C]this compound 5-HT1B Amphetamine (1 mg/kg) 19–31% Striatum, Cortex
[11C]P943 5-HT1B Citalopram (4 mg/kg) 9–30% Cortical Areas
[11C]Cimbi-36 5-HT2A Vortioxetine (1 mg/kg) No change Global Brain

Table 2: Test-Retest Reliability of this compound

Metric Value Detail Reference
BPND Variability <3% Serotonergic projection areas
Correlation (r) 0.78 Autoradiography vs. PET binding

Biological Activity

AZ10419369, a novel compound primarily recognized for its role as a partial agonist at the 5-HT1B receptor, has garnered significant attention in neuropharmacology due to its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, effects on serotonin levels, and implications for clinical research.

This compound acts as a partial agonist at the 5-HT1B serotonin receptors, which are widely distributed in the brain and play a crucial role in modulating neurotransmitter release. The compound's binding affinity and occupancy at these receptors have been extensively studied using positron emission tomography (PET) imaging techniques.

Key Findings:

  • Binding Affinity : Studies have shown that this compound exhibits high sensitivity to changes in serotonin (5-HT) concentration, making it a valuable radioligand for assessing serotonergic activity in vivo .
  • Dose-Dependent Effects : The compound has been observed to elicit a biphasic hemodynamic response correlated with 5-HT1B receptor occupancy. Higher doses resulted in significant cerebral blood volume changes, indicating neuronal activity modulation .

Effects on Serotonin Levels

This compound's ability to influence serotonin levels has been demonstrated through various pharmacological challenges. Research indicates that the compound can significantly reduce binding potential (BP) of [11C]this compound, correlating with increased extracellular serotonin levels.

Study Highlights:

  • Pharmacological Challenges : In studies involving cynomolgus monkeys and pigs, administration of serotonergic agents like amphetamine and escitalopram led to notable decreases in [11C]this compound binding, supporting its role as an indicator of endogenous serotonin fluctuations .
  • Clinical Relevance : These findings suggest that this compound could be instrumental in studying conditions related to serotonergic dysregulation, such as depression and anxiety disorders.

Research Case Studies

Several studies have been conducted to explore the biological activity of this compound in different contexts:

Case Study 1: PET Imaging in Non-Human Primates

In a study involving non-human primates (NHPs), this compound was administered via bolus followed by constant infusion. The results indicated that:

  • 5-HT1B Receptor Occupancy : There was a clear dose-dependent relationship between this compound administration and receptor occupancy, with significant hemodynamic responses observed only with this partial agonist .

Case Study 2: Serotonin Release Correlation

A study aimed at measuring extracellular serotonin levels showed that:

  • Correlation with Binding Potential : Increases in interstitial serotonin following pharmacological challenges were directly correlated with decreased BP of [11C]this compound, reinforcing its utility as a biomarker for serotonergic activity .

Data Summary

The following table summarizes key parameters from various studies on this compound:

StudySubjectDose (μg/kg)Key Findings
Cynomolgus Monkeys0.88 – 36.2Significant decrease in BP after serotonergic challenge; high sensitivity to 5-HT concentration changes.
Non-Human PrimatesVariableDose-dependent hemodynamic response; receptor occupancy linked to neuronal activity.
PigsAverage 1.75 μgCorrelation between extracellular serotonin levels and binding potential; significant changes noted post-challenge.

Q & A

Q. What is the primary application of [11C]AZ10419369 in neuroimaging research?

[11C]this compound is a selective positron emission tomography (PET) radioligand for quantifying serotonin 1B (5-HT1B) receptor availability in vivo. It is widely used to study receptor density, drug occupancy, and neurotransmitter dynamics in neuropsychiatric disorders. Its partial agonist properties and sensitivity to changes in extracellular serotonin levels make it valuable for evaluating pharmacological interventions, such as antidepressants (e.g., vortioxetine) or serotonin-releasing agents .

Q. How is the binding potential (BPND) of [11C]this compound quantified in PET studies?

BPND is calculated using the simplified reference tissue model (SRTM), with the cerebellum as a reference region due to its low 5-HT1B receptor density. This method avoids invasive arterial blood sampling and has been validated in humans and non-human primates. Key parameters include the non-displaceable binding potential (BPND), which reflects receptor availability, and the use of time-activity curves from PET imaging .

Q. What role do ABC transporters play in the brain uptake of [11C]this compound?

ABC transporters, particularly P-glycoprotein (P-gp), limit [11C]this compound penetration across the blood-brain barrier (BBB). Pretreatment with cyclosporine A (CsA), an ABC transporter inhibitor, significantly increases brain uptake in mice, rats, and guinea pigs. Species-specific differences in transporter activity necessitate careful interpretation of preclinical data .

Advanced Research Questions

Q. How do species differences impact the interpretation of [11C]this compound PET data in preclinical studies?

  • Mice/Rats : Rapid clearance and low baseline uptake due to high P-gp activity. CsA pretreatment increases BPND by 200% in mice and 150% in rats.
  • Guinea Pigs : Slow washout and higher baseline uptake, with CsA increasing %SUV (standardized uptake value) but not BPND .
  • Non-human primates : BPND correlates with autoradiography-derived receptor density, enabling translational validation . These differences highlight the need for species-specific protocols when extrapolating BBB permeability data to humans .

Q. What methodological challenges arise when measuring [11C]this compound binding in brainstem regions?

Brainstem quantification is complicated by low signal-to-noise ratios and partial volume effects. To address this, high-resolution 3D autoradiography templates and parametric BPND images are used to define volumes of interest (VOIs). Automated VOI delineation improves reliability compared to manual methods, achieving intraclass correlation coefficients (ICCs) >0.8 in test-retest studies .

Q. How do serotonin-enhancing drugs affect [11C]this compound binding kinetics?

  • Vortioxetine : Reduces BPND by 20–40% at clinically relevant doses (0.3–1.0 mg/kg) via direct 5-HT1B receptor occupancy, not solely serotonin elevation .
  • Escitalopram : Induces modest BPND reductions (10%) through serotonin concentration increases, as shown in primate studies .
  • Fenfluramine : Causes 50% BPND reduction via serotonin release, demonstrating the ligand’s sensitivity to neurotransmitter dynamics .

Q. What strategies resolve contradictions in [11C]this compound uptake data across experimental models?

  • Arterial vs. reference tissue methods : Use cerebellum as a reference region to avoid arterial sampling challenges in rodents .
  • CsA pretreatment standardization : Apply species-specific CsA doses to control ABC transporter effects (e.g., 25 mg/kg in mice vs. 50 mg/kg in rats) .
  • Cross-species validation : Compare PET data with ex vivo autoradiography to confirm receptor-specific binding .

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